N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a thiazolidine ring fused with a furan ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Attachment of Furan Ring: The furan ring is introduced via a condensation reaction with a suitable furan derivative.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced thiazolidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the furan ring can participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones.
Furan Derivatives: Compounds containing furan rings, like furfural.
Sulfonyl Compounds: Molecules with sulfonyl groups, such as sulfonamides.
Uniqueness
N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a thiazolidine ring, a furan ring, and a sulfonyl group, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-11(18)16-12-4-6-13(7-5-12)23(19,20)17-8-10-22-15(17)14-3-2-9-21-14/h2-7,9,15H,8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHJSZWRZRJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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